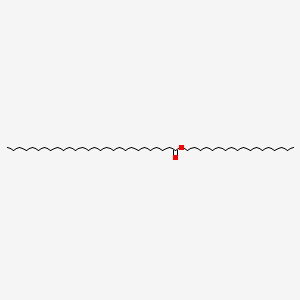

Octadecyl octacosanoate

Description

Octadecyl octanoate (CAS: 18312-31-7) is a long-chain ester formed by the condensation of octadecanol (C₁₈H₃₇OH) and octanoic acid (C₈H₁₆O₂). Its molecular formula is C₂₆H₅₂O₂, with a molecular weight of 396.69 g/mol . Structurally, it comprises an 18-carbon hydrophobic alkyl chain (octadecyl) and an 8-carbon fatty acid moiety (octanoate). This compound is characterized by:

Properties

CAS No. |

95415-29-5 |

|---|---|

Molecular Formula |

C46H92O2 |

Molecular Weight |

677.2 g/mol |

IUPAC Name |

octadecyl octacosanoate |

InChI |

InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44-46(47)48-45-43-41-39-37-35-33-31-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |

InChI Key |

WCYLDNUDABIGOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl octacosanoate can be synthesized through the esterification reaction between octacosanoic acid and octadecyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Octadecyl octacosanoate can undergo oxidation reactions, particularly at the ester bond, leading to the formation of carboxylic acids and alcohols.

Reduction: Reduction reactions can convert the ester back into the corresponding alcohol and acid.

Substitution: Nucleophilic substitution reactions can occur at the ester bond, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and alcohols.

Reduction: Octacosanoic acid and octadecyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octadecyl octacosanoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of other complex esters and as a reference material in analytical chemistry.

Biology: In biological research, this compound is used to study lipid metabolism and the role of long-chain esters in biological systems. It serves as a substrate in enzymatic studies involving esterases and lipases.

Medicine: While not commonly used directly in medicine, this compound’s derivatives and related compounds are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In industrial applications, this compound is used as a lubricant, plasticizer, and surfactant. Its properties make it suitable for use in cosmetics, coatings, and polymer industries.

Mechanism of Action

The mechanism of action of octadecyl octacosanoate involves its interaction with various molecular targets, primarily through its ester bond. In enzymatic reactions, esterases and lipases hydrolyze the ester bond, releasing octacosanoic acid and octadecyl alcohol. These products can then participate in further metabolic pathways or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Octadecyl Esters

Structural and Functional Group Variations

The properties and applications of octadecyl esters are heavily influenced by their functional groups. Below is a comparative analysis:

Table 1: Comparative Analysis of Octadecyl Esters

Key Differentiators

Hydrophobicity and Solubility

- Octadecyl octanoate has moderate hydrophobicity compared to fluorinated or chlorinated analogs. For instance, octadecyl heptafluorobutanoate (log P ≈ 9.2) is significantly more hydrophobic due to fluorine’s electronegativity and low polarizability .

- Octadecyl trichloroacetate exhibits stronger interactions with silica surfaces, forming stable siloxane bonds critical for chromatography applications .

Thermal and Chemical Stability

- Fluorinated esters like octadecyl heptafluorobutanoate demonstrate superior thermal stability (decomposition >250°C) compared to non-fluorinated esters (e.g., octadecyl octanoate decomposes at ~180°C) .

- Octadecyl methylphosphonate shows exceptional resistance to hydrolysis due to its phosphonate group, making it suitable for harsh industrial environments .

Q & A

Q. Table 1: Example Thermal Data for Analogous Compounds

| Compound | Melting Point (°C) | Phase Transitions Observed (DSC) | Source |

|---|---|---|---|

| Octadecyl acrylate | 32–34 | RII (40°C), RI (50°C) | |

| Methyl octacosanoate | 66 | Single endothermic peak |

Advanced: What mechanistic insights govern the polymerization or degradation of this compound in controlled environments?

Answer:

- Polymerization: If functionalized (e.g., acrylate derivatives), UV-initiated chain propagation in rotator phases may occur. Molecular dynamics simulations can model interlayer vs. intralayer polymerization pathways .

- Degradation:

- Hydrolysis: Monitor ester bond cleavage under acidic/alkaline conditions via pH-stat titration .

- Oxidative Stability: Use accelerated aging tests (e.g., 70°C, 75% RH) with OIT (Oxidation Induction Time) measurements via DSC .

Advanced: How can this compound be integrated into composite materials, and what analytical methods evaluate its interfacial interactions?

Answer:

- Composite Fabrication: Blend with polymers (e.g., polyethylene) via melt processing. Optimize loading ratios (0.1–5 wt%) to balance mechanical properties and crystallinity .

- Interfacial Analysis:

Advanced: What contradictions exist in the literature regarding the environmental impact of long-chain alkyl esters like this compound?

Answer:

- Ecotoxicity: While some studies classify long-chain esters as low-risk (e.g., LD50 >2000 mg/kg in rodents), others highlight bioaccumulation potential in lipid-rich tissues .

- Degradation Pathways: Discrepancies exist between lab-scale biodegradation (e.g., 28-day OECD tests) and real-world persistence due to microbial specificity .

Q. Table 2: Contrasting Ecotoxicological Data

| Study Focus | Key Finding | Source |

|---|---|---|

| Acute Toxicity (Rodents) | LD50 >2000 mg/kg (low toxicity) | |

| Bioaccumulation | Log Kow >8 suggests high lipid affinity |

Methodological: How can researchers resolve discrepancies in phase transition data for this compound across studies?

Answer:

- Standardize Protocols: Control heating/cooling rates (e.g., 5°C/min in DSC) and sample preparation (e.g., solvent-crystallized vs. melt-quenched) .

- Cross-Validation: Combine XRD (structural) and Raman spectroscopy (conformational) to correlate phase transitions with molecular packing .

- Computational Modeling: Use density functional theory (DFT) to predict thermodynamic stability of polymorphs .

Methodological: What strategies optimize the extraction and quantification of this compound from complex matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.